2-Chloro-3-fluoropyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGCWGYBIXCFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391238 | |

| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937595-71-6 | |

| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-fluoropyridine-4-boronic acid chemical properties

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic boronic acid, an electrophilic chloride, and an electron-withdrawing fluorine on a pyridine scaffold—offers chemists a versatile tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers and drug development professionals in leveraging this reagent to its full potential.

Introduction and Strategic Value

In the landscape of drug discovery, heteroaromatic scaffolds are of paramount importance, with the pyridine ring being a privileged structure in numerous FDA-approved therapeutics. The strategic placement of functional groups on this ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1][2] this compound is a highly valuable reagent because it introduces a fluorinated and chlorinated pyridine moiety, which can significantly influence a compound's biological activity and pharmacokinetic profile.[1][3] This guide delves into the core attributes of this compound, providing an authoritative resource for its effective application.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. This compound is typically a solid at room temperature, and its key identifiers and properties are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (2-chloro-3-fluoro-4-pyridinyl)boronic acid | [4] |

| CAS Number | 937595-71-6 | [4][5] |

| Molecular Formula | C₅H₄BClFNO₂ | [4][5] |

| Molecular Weight | 175.35 g/mol | [4][5] |

| Canonical SMILES | B(C1=C(C(=NC=C1)Cl)F)(O)O | [4] |

| InChIKey | ZXGCWGYBIXCFMP-UHFFFAOYSA-N | [4] |

| Appearance | Solid (form) |

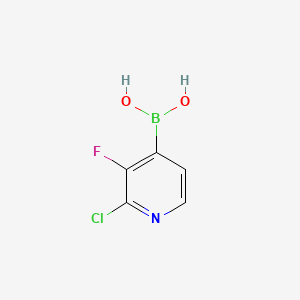

Chemical Structure

The structural arrangement of the chloro, fluoro, and boronic acid groups on the pyridine ring dictates the molecule's reactivity.

Caption: Structure of this compound.

Synthesis and Purification Strategies

The synthesis of substituted pyridinylboronic acids is a well-documented field, typically relying on one of several major pathways. The most common approach involves a halogen-metal exchange followed by borylation.

General Synthetic Workflow

The synthesis of this compound generally begins with a suitably substituted pyridine precursor. A common strategy involves the deprotonation of a pyridine ring using a strong base like lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting organolithium species with a boron electrophile, such as triisopropyl borate.[6]

Caption: Generalized workflow for the synthesis of a pyridinylboronic acid.

This multi-step process requires rigorous control of reaction conditions, particularly temperature, to prevent side reactions.[6] Purification is often achieved via recrystallization or column chromatography to ensure the high purity required for subsequent coupling reactions.

Chemical Reactivity and Core Applications

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[8][9]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-established, three-step process involving a palladium catalyst.[8][9]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

-

Transmetalation : The boronic acid, activated by a base, transfers its pyridinyl group to the palladium(II) complex. This is a crucial step where the C-B bond is exchanged for a C-Pd bond.

-

Reductive Elimination : The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

The presence of both chloro and fluoro substituents on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in the transmetalation step.[10] While the boronic acid is the primary reactive site, the C-Cl bond can also participate in coupling under different, more forcing conditions, highlighting the compound's dual reactivity potential.[10]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[11]

-

Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)[8]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).[11]

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent & Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

-

Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[8][11] Monitor the reaction's progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][11]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for ensuring laboratory safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).

-

Hazards : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[12][15] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[15]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[15]

-

Conclusion

This compound is a potent and versatile synthetic intermediate. Its value is anchored in its ability to participate reliably in Suzuki-Miyaura cross-coupling reactions, enabling the streamlined synthesis of complex, fluorinated pyridine-containing molecules. For researchers in pharmaceutical and agrochemical development, mastering the application of this reagent provides a direct route to novel chemical entities with potentially enhanced biological properties. The protocols and data presented in this guide offer a solid foundation for the successful integration of this building block into advanced synthetic programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Arkat USA, Inc. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]

-

The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H4BClFNO2 | CID 3302310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 937595-71-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

2-Chloro-3-fluoropyridine-4-boronic acid CAS number 937595-71-6

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in a vast number of pharmaceuticals. This compound has emerged as a highly valuable and versatile building block for precisely this purpose. Its unique substitution pattern—featuring chloro, fluoro, and boronic acid moieties on a pyridine core—provides a powerful tool for synthetic chemists to generate novel compounds with tailored properties.

This guide offers a comprehensive technical overview of this compound, delving into its chemical properties, reactivity, and principal applications. We will explore its central role in palladium-catalyzed cross-coupling reactions, provide field-proven experimental protocols, and discuss the causality behind its utility in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key synthetic intermediate.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is the first step toward its effective application. This compound is a solid material whose stability and reactivity are dictated by its unique electronic and structural features.

| Property | Value | Source |

| CAS Number | 937595-71-6 | [1][2][3][4] |

| IUPAC Name | (2-chloro-3-fluoro-4-pyridinyl)boronic acid | [3] |

| Molecular Formula | C₅H₄BClFNO₂ | [1][2][3][4] |

| Molecular Weight | 175.35 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [5] |

| SMILES | B(C1=C(C(=NC=C1)Cl)F)(O)O | [3] |

| InChIKey | ZXGCWGYBIXCFMP-UHFFFAOYSA-N | [3] |

The presence of two electron-withdrawing halogens (chlorine and fluorine) on the pyridine ring significantly influences the electronic nature of the molecule, impacting the reactivity of both the boronic acid group and the C-Cl bond.[6] As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine) and should be handled and stored accordingly.[5]

Synthesis & Reactivity Profile

General Synthetic Approach

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective strategy involves a halogen-metal exchange followed by borylation. While the exact proprietary synthesis for this specific molecule is not detailed in publicly available literature, a plausible pathway can be inferred from general methodologies.

The process typically begins with a suitably substituted dihalopyridine. A regioselective halogen-metal exchange is performed using a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at cryogenic temperatures (e.g., ≤ -55 °C) to prevent side reactions.[7] The resulting pyridinyl-lithium intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate. An acidic aqueous workup hydrolyzes the borate ester to yield the final this compound.

Caption: Generalized synthetic workflow for pyridinylboronic acids.

Reactivity Insights

The primary utility of this molecule stems from the reactivity of the boronic acid moiety. It serves as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond at the C4 position of the pyridine ring.[5][6]

-

Nucleophilic Role: The boronic acid group is the workhorse of this reagent, readily participating in the transmetalation step of the Suzuki catalytic cycle.[6][8]

-

Electronic Modulation: The electron-withdrawing fluorine and chlorine atoms increase the acidity of the boronic acid and can influence the rate of transmetalation.[5][6]

-

Potential Electrophilic Site: The C-Cl bond at the C2 position is a potential site for a secondary cross-coupling reaction. While the C-Cl bond on an electron-deficient pyridine ring can be activated for oxidative addition to a palladium catalyst, this typically requires more forcing conditions than the Suzuki coupling at the boronic acid site.[6] This dual reactivity offers opportunities for sequential, site-selective functionalization.

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acids.[8][9][10] this compound is an exemplary reagent for this transformation, allowing for the construction of 4-aryl or 4-heteroaryl pyridines, which are key structures in many pharmaceutical agents.[11]

Catalytic Cycle Mechanism

The reaction is driven by a palladium catalyst, which cycles through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the electrophilic coupling partner (an aryl or heteroaryl halide), forming a Pd(II) complex.[12]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.[12] This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]

Field-Proven Experimental Protocol

This generalized protocol serves as a robust starting point for coupling this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials & Reagents

| Component | Role | Typical Examples |

| Aryl/Heteroaryl Halide | Electrophile | Aryl bromides, iodides, or triflates |

| Boronic Acid | Nucleophile | This compound (1.1-1.5 equiv.) |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | Stabilizes Catalyst | SPhos, RuPhos, PPh₃ (if not pre-ligated) |

| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) |

| Solvent | Reaction Medium | Dioxane, Toluene, DME, often with H₂O |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, the ligand.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3-fluoropyridine.[13]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring the reagent's integrity and the safety of laboratory personnel. The following guidelines are based on standard safety data sheets.

Safety & Precautionary Data

| Hazard Statement | Description |

| H315 | Causes skin irritation.[14] |

| H319 | Causes serious eye irritation.[14] |

| H335 | May cause respiratory irritation.[14] |

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Avoid formation of dust and aerosols.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15][16] For long-term stability and to prevent dehydration into the boroxine, storage in a freezer at temperatures under -20°C is recommended.[1][18]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse with pure water for at least 15 minutes.[15] If inhaled, move the person to fresh air.[14][15] In all cases of significant exposure, seek medical attention.[15]

Conclusion: An Enabling Reagent for Discovery

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient method for constructing complex heteroaromatic systems.[19] The strategic placement of the chloro and fluoro substituents offers medicinal chemists levers to fine-tune steric and electronic properties, enhance metabolic stability, and improve binding affinity of target molecules.[5][9] By understanding its properties, reactivity, and handling requirements, researchers can fully leverage the synthetic power of this versatile building block to accelerate the discovery and development of next-generation therapeutics and functional materials.

References

-

This compound | 937595-71-6. Angene. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Hebei Summedchem Co., Ltd.. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Organics. [Link]

- Preparation method for 2-fluoropyridine-4-boric acid.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central, National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]

-

Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Acme Organics. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

Sources

- 1. 937595-71-6|this compound|BLD Pharm [bldpharm.com]

- 2. angene.in [angene.in]

- 3. This compound | C5H4BClFNO2 | CID 3302310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.pt [fishersci.pt]

- 18. Accela Chembio Inc this compound | 1g | 937595-71-6 | Fisher Scientific [fishersci.com]

- 19. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridine-4-boronic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-3-fluoropyridine-4-boronic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages a highly regioselective ortho-lithiation of the 2-chloro-3-fluoropyridine scaffold, followed by borylation and subsequent hydrolysis. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization data. It is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this versatile compound.

Introduction: The Significance of a Polysubstituted Pyridine Boronic Acid

Substituted pyridine boronic acids are indispensable tools in modern organic synthesis, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The title compound, this compound (CAS 937595-71-6), is of particular interest due to its unique trifunctional substitution pattern. The presence of a chlorine atom, a fluorine atom, and a boronic acid moiety on the pyridine ring offers orthogonal reactivity, enabling sequential and selective functionalization.

The 2-chloro substituent can participate in various cross-coupling reactions or be a site for nucleophilic aromatic substitution. The 3-fluoro substituent significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives. The 4-boronic acid group is a versatile handle for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling.[3][4] This trifecta of functionalities makes this compound a highly sought-after intermediate for the synthesis of complex molecules in drug discovery and advanced materials.

This guide will detail a reliable synthetic pathway, focusing on the critical regioselective deprotonation of the starting material, 2-chloro-3-fluoropyridine.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the carbon-boron bond. This leads to a lithiated or Grignard-type intermediate of 2-chloro-3-fluoropyridine, which can be trapped with a suitable boron electrophile.

The key challenge in this synthesis is the regioselective functionalization of the 2-chloro-3-fluoropyridine ring. The starting material possesses two halogen substituents and three C-H bonds, presenting multiple potential sites for reaction. A directed ortho-metalation (DoM) strategy is the most promising approach. In this strategy, a substituent on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate an adjacent position.

In the case of 2-chloro-3-fluoropyridine, the fluorine atom at the 3-position is a known, albeit weak, ortho-directing group. More importantly, the combined electron-withdrawing effects of both the 2-chloro and 3-fluoro substituents will increase the acidity of the C-H protons on the pyridine ring, particularly at the C4 and C6 positions. The acidity of the C4 proton is expected to be significantly enhanced due to its proximity to the fluorine atom. Therefore, a directed ortho-lithiation using a strong, sterically hindered base like lithium diisopropylamide (LDA) is predicted to selectively deprotonate the C4 position.[5][6][7] This approach avoids potential complications of halogen-metal exchange that might occur with alkyllithiums like n-butyllithium.

The proposed forward synthesis, therefore, involves three main stages:

-

Synthesis of the Starting Material : Preparation of 2-chloro-3-fluoropyridine.

-

Regioselective Lithiation and Borylation : Directed ortho-lithiation of 2-chloro-3-fluoropyridine at the C4 position with LDA, followed by quenching with a borate ester.

-

Hydrolysis : Conversion of the resulting boronic ester to the final boronic acid.

Experimental Protocols

Safety Precaution: Organolithium reagents such as LDA and n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) in flame-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves, must be worn at all times.[6][8][9][10][11]

Synthesis of 2-Chloro-3-fluoropyridine (Starting Material)

The starting material, 2-chloro-3-fluoropyridine, can be synthesized from 2-chloro-3-aminopyridine via a diazotization reaction.[12][13]

Reaction Scheme:

Step-by-Step Protocol:

-

To a solution of tert-butyl nitrite (1.1-1.2 equivalents) and copper(II) fluoride (1.1-1.3 equivalents) in an organic solvent (e.g., acetonitrile) under an inert atmosphere, add 2-chloro-3-aminopyridine (1.0 equivalent).

-

Maintain the reaction temperature between 0-60 °C for 1-10 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-chloro-3-fluoropyridine.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-3-aminopyridine | [12] |

| Reagents | tert-butyl nitrite, Copper(II) fluoride | [12] |

| Solvent | Acetonitrile, Ethanol, or Isopropanol | [12][13] |

| Temperature | 0-60 °C | [12][13] |

| Yield | >60% | [12] |

Synthesis of this compound

This stage involves the critical regioselective lithiation and subsequent borylation.

Reaction Scheme:

Step-by-Step Protocol:

-

Preparation of LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -75 °C. Stir the reaction mixture at this temperature for 1-2 hours. The regioselective deprotonation at the C4 position is expected to occur under these conditions.[14]

-

Borylation: To the solution containing the lithiated intermediate, add triisopropyl borate (1.2-1.5 equivalents) dropwise at -78 °C. The reaction is typically rapid. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., 2 M HCl) until the pH is acidic (pH ~2-3). Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The purification of boronic acids can be challenging. Recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) is a common method. Alternatively, a purification technique involving the formation of a diethanolamine adduct can be employed.

| Parameter | Value | Rationale/Reference |

| Lithiating Agent | Lithium diisopropylamide (LDA) | Sterically hindered base to promote deprotonation over nucleophilic attack.[7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for organolithium reactions. |

| Lithiation Temperature | -78 °C | Low temperature is crucial to ensure regioselectivity and prevent side reactions.[14] |

| Boron Electrophile | Triisopropyl borate | Common and effective reagent for trapping lithiated species to form boronic esters. |

| Hydrolysis | Aqueous Acid (e.g., 2 M HCl) | Standard procedure for converting boronic esters to boronic acids. |

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Three aromatic protons are expected in the aromatic region of the spectrum. The chemical shifts will be influenced by the electron-withdrawing substituents. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbon attached to the boron atom will show a characteristic broad signal. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom at the C3 position. |

| ¹¹B NMR | A broad singlet characteristic of a boronic acid. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (175.35 g/mol ) should be observed, along with its characteristic isotopic pattern for chlorine. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful regioselective lithiation of the 2-chloro-3-fluoropyridine starting material. The use of lithium diisopropylamide at low temperatures is a robust and scientifically sound strategy to achieve the desired C4-lithiated intermediate, which can then be efficiently converted to the target boronic acid. This technical guide provides a detailed and well-grounded protocol to enable researchers to synthesize this valuable and versatile building block for applications in drug discovery and materials science. Adherence to strict safety protocols, particularly when handling pyrophoric reagents, is paramount for the successful and safe execution of this synthesis.

References

- Collum, D. B., et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." Journal of the American Chemical Society, 2011.

-

UC Riverside EH&S. "Procedures for Safe Use of Pyrophoric Organolithium Reagents." 2009 . [Link]

-

J&K Scientific. "Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices." 2023 . [Link]

-

J&K Scientific. "Tips to Safely and Effectively Use Organolithium Compounds." 2021 . [Link]

-

Legros, J., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 2022 . [Link]

-

Wikipedia. "Boronic acid." N.d. [Link]

-

UC Irvine Environmental Health & Safety. "Procedures for Safe Use of Pyrophoric Organolithium Reagents." 2024 . [Link]

-

Organic Chemistry Portal. "Boronic acid synthesis by hydrolysis." N.d. [Link]

- Google Patents. "Preparing method of 2-chloro-3-fluoropyridine." CN102584689A.

-

JTI. "Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE)." N.d. [Link]

-

Semantic Scholar. "Internal and external catalysis in boronic ester networks." N.d. [Link]

-

eScholarship. "Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions." N.d. [Link]

-

De Gruyter. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." 2013 . [Link]

-

NIH. "Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans." N.d. [Link]

-

RSC Publishing. "Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives." Journal of the Chemical Society C, 1971 . [Link]

-

ResearchGate. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." 2021 . [Link]

-

BYU ScholarsArchive. "LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE." 2013 . [Link]

- Google Patents. "Preparing method of 2-chloro-3-fluoropyridine." CN102584689A.

- Google Patents. "Preparation method of 2-amino-3-fluoropyridine." CN105669539A.

-

HETEROCYCLES. "DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES." 2015 . [Link]

-

Arkivoc. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." 2021 . [Link]

-

ResearchGate. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?" N.d. [Link]

-

ResearchGate. "How to purify boronic acids/boronate esters?" 2016 . [Link]

-

Reddit. "Purification of boronic acids?" 2017 . [Link]

-

Organic Syntheses. "3-pyridylboronic acid." 2005 . [Link]

-

PubMed. "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium." N.d. [Link]

-

Evans Group, Harvard University. "lithium halogen exchange #1 revised." N.d. [Link]

-

NIH. "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." N.d. [Link]

-

Scholarship @ Claremont. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." N.d. [Link]

-

ResearchGate. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions." N.d. [Link]

-

NIH. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." N.d. [Link]

Sources

- 1. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]

- 7. 17282-04-1|2-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 10. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

2-Chloro-3-fluoropyridine-4-boronic acid molecular weight

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its central role and reactivity in palladium-catalyzed cross-coupling reactions, present detailed experimental protocols, and discuss its applications in the strategic design of novel pharmaceutical agents. This document is intended to serve as a key resource for scientists leveraging this versatile reagent to accelerate research and development programs.

Introduction: The Strategic Value of Functionalized Pyridine Scaffolds

Substituted pyridines are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents. Their ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings makes them a cornerstone of medicinal chemistry design.[1] The introduction of specific functional groups, such as halogens and boronic acids, transforms the simple pyridine ring into a powerful and versatile synthetic intermediate.

This compound emerges as a particularly valuable reagent. The boronic acid moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forging carbon-carbon bonds.[2][3] Concurrently, the chloro and fluoro substituents offer unique electronic properties and potential sites for further, orthogonal functionalization. The fluorine atom, in particular, can enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability.[2][4] This guide provides the foundational knowledge and practical insights required to effectively utilize this compound in complex synthetic endeavors.

Physicochemical & Structural Properties

A precise understanding of a reagent's fundamental properties is paramount for its successful application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5]

| Property | Value | Source(s) |

| Molecular Weight | 175.35 g/mol | [6][7][8] |

| Molecular Formula | C₅H₄BClFNO₂ | [6][7] |

| CAS Number | 937595-71-6 | [6][7] |

| IUPAC Name | (2-chloro-3-fluoro-4-pyridinyl)boronic acid | [6] |

| Physical Form | Solid | [5] |

| Canonical SMILES | B(C1=C(C(=NC=C1)Cl)F)(O)O | [6] |

| InChI Key | ZXGCWGYBIXCFMP-UHFFFAOYSA-N | [6] |

Diagram 1: 2D Chemical Structure

Caption: 2D structure of this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoborane and an organohalide.[9][10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[3] This boronate then transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of the C-Cl bond on the pyridine ring and the C-B bond of the boronic acid creates a molecule with two potential reaction sites. However, under typical Suzuki conditions, the C-B bond is significantly more reactive, establishing the compound's role as the nucleophilic component. The C-F bond is substantially stronger and remains inert under these conditions.[11]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand

-

Potassium Carbonate (K₂CO₃, 3.0 equivalents), finely ground and dried

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware (Schlenk flask or reaction vial), inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₂CO₃ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (aryl bromide).

-

Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated brine solution.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-3-fluoropyridine product.[12]

Synthesis and Derivatization Pathways

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common approach involves a halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester.

Diagram 3: Generalized Synthetic Approach

Caption: A conceptual pathway for synthesizing pyridine boronic acids.

Applications in Drug Discovery

Boronic acids are pivotal in pharmaceutical discovery, serving as key intermediates for building complex molecular architectures.[4][13][14] The this compound scaffold is particularly advantageous for:

-

Scaffold Hopping and Library Synthesis : It provides a rigid, aromatic core that can be readily elaborated through Suzuki coupling, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Improving Pharmacokinetic Properties : The fluoropyridine motif is often incorporated by medicinal chemists to enhance metabolic stability, modulate pKa, and improve cell permeability, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

-

Targeted Inhibitor Design : Pyridine rings are excellent hydrogen bond acceptors and can mimic interactions of endogenous ligands. This makes the resulting biaryl structures potent candidates for enzyme inhibitors, such as kinases, or receptor modulators.[1][15]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a combustible solid and can cause irritation.[5][16][17]

Key Safety Protocols:

-

Handling : Always handle in a well-ventilated area or a chemical fume hood.[18][19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][20] Avoid formation and inhalation of dust.[16][18]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid :

| Hazard Statement | Description | Precautionary Code |

| H315 | Causes skin irritation | P280 |

| H319 | Causes serious eye irritation | P280 |

| H335 | May cause respiratory irritation | P261, P271 |

Table based on data from multiple sources.[16][17]

Conclusion

This compound is a high-value, versatile reagent with a well-defined role in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to complex biaryl molecules. For researchers in drug discovery, the unique combination of a reactive boronic acid handle and a functionalized fluoropyridine ring offers a powerful tool for constructing novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable scientists to fully exploit the synthetic potential of this important building block.

References

-

PubChem. This compound | C5H4BClFNO2. [Link]

-

Shaoxing ZL-Materials Co.,Ltd. 2-氯-3-氟吡啶-4-硼酸| CAS 937595-71-6. [Link]

-

2a biotech. This compound. [Link]

-

ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-5-fluoropyridine-4-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C5H4BClFNO2 | CID 3302310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (2-chloro-4-fluoropyridin-3-yl)boronic acid - CAS:1383970-43-1 - Abovchem [abovchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 937595-71-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

Physical and chemical properties of 2-Chloro-3-fluoropyridine-4-boronic acid

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Properties, Reactivity, and Applications in Modern Synthesis

Introduction

This compound, identified by its CAS number 937595-71-6, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its unique structure, which combines a pyridine core with chloro and fluoro substituents and a reactive boronic acid moiety, makes it an invaluable reagent in modern organic synthesis. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, reactivity—particularly in the context of palladium-catalyzed cross-coupling reactions—and its applications in the synthesis of complex molecules.

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[4][5] The strategic placement of the halogen atoms not only modulates the electronic properties of the pyridine ring but also offers additional sites for subsequent chemical transformations, enhancing its versatility in multi-step synthetic pathways.[6]

Part 1: Physicochemical and Structural Characteristics

The structural and electronic properties of this compound are fundamental to its reactivity and handling. The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) on the pyridine ring significantly influences the molecule's electronic distribution, which can enhance its performance in cross-coupling reactions.[6][7]

Key Properties

A summary of the compound's core physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-chloro-3-fluoro-4-pyridinyl)boronic acid | [1] |

| CAS Number | 937595-71-6 | [1][2][3] |

| Molecular Formula | C₅H₄BClFNO₂ | [1][2] |

| Molecular Weight | 175.35 g/mol | [1][2] |

| Appearance | Solid | |

| SMILES | B(C1=C(C(=NC=C1)Cl)F)(O)O | [1] |

| InChIKey | ZXGCWGYBIXCFMP-UHFFFAOYSA-N | [1] |

Stability and Storage

Proper storage is critical to maintain the integrity and reactivity of boronic acids. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8] It should be kept away from incompatible materials such as strong oxidizing agents. Following these storage protocols minimizes degradation pathways like protodeboronation, ensuring the reagent's efficacy for synthetic applications.[9]

Part 2: Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, its preparation would likely follow established methodologies for pyridinylboronic acids. These methods often involve the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate, or palladium-catalyzed cross-coupling of a dihalopyridine with a diboron reagent.

Reactivity in Suzuki-Miyaura Coupling

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between the boronic acid (the nucleophile) and an aryl or vinyl halide/triflate (the electrophile) using a palladium catalyst.[4][9] This capability is crucial for synthesizing the biaryl and heteroaryl scaffolds that are prevalent in many pharmaceutical agents.[5][10]

Catalytic Cycle Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates to achieve maximum yield.[6][7][11]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3 mol%), and base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas by evacuating and backfilling three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 3: Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of halogen atoms like fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[11] this compound is therefore a highly valuable building block for introducing this desirable motif into potential drug candidates.[10]

The field of medicinal chemistry has increasingly leveraged boronic acids, not just as synthetic intermediates but as pharmacophores themselves. The first boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, was approved in 2003, paving the way for further exploration of organoboron compounds as therapeutic agents.[12][13] The use of building blocks like this compound enables the rapid synthesis of compound libraries, accelerating the discovery of new lead compounds for a wide range of diseases.[5]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][15] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility. Do not allow it to enter sewer systems.[8]

Conclusion

This compound is a potent and versatile synthetic building block with significant utility in research and development, particularly within the pharmaceutical sector. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the desirable properties imparted by its fluorinated and chlorinated pyridine core, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, reaction protocols, and safety requirements allows scientists to effectively leverage this reagent in the pursuit of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Li, W., & Nelson, D. P. (2007). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2007(15), 1-21.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Schütze, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Technische Universität Bergakademie Freiberg.

- Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

- Silva, F., et al. (2021).

- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

- Singh, V. K., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 735.

-

ResearchGate. (2025). Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid. Retrieved from [Link]

- MDPI. (2021).

-

eBay. (n.d.). [1016223-CHE] UGG Women's Classic Short II (Chestnut) Boot. Retrieved from [Link]

-

eBay. (n.d.). Women's UGG Classic Short II Sheepskin Boots 1016223 - Black / Chestnut / Grey. Retrieved from [Link]

-

A Step Ahead Footwear. (n.d.). UGG 1016223 Classic Short II CHE. Retrieved from [Link]

-

UGG. (n.d.). UGG Classic Short II Boot for Women. Retrieved from [Link]

Sources

- 1. This compound | C5H4BClFNO2 | CID 3302310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 937595-71-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heteroaryl boronic acids stand out as exceptionally versatile building blocks.[1][2] Their role in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures found in numerous pharmaceuticals and advanced materials.[3][4] Among these critical reagents, 2-Chloro-3-fluoropyridine-4-boronic acid (CAS No. 937595-71-6) has emerged as a compound of significant interest. Its unique substitution pattern—featuring a pyridine core functionalized with both a chloro and a fluoro group—offers a nuanced electronic profile that is highly valuable for drug discovery programs.[5][6] The presence of the pyridine nitrogen and the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and bioavailability in the final target molecules.[5]

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer field-proven insights into its structure, nomenclature, practical handling, and core applications. As a self-validating resource, it is designed to empower researchers to leverage this reagent's full potential with both confidence and scientific rigor.

Part 1: Core Compound Profile

A precise understanding of a reagent's identity is the foundation of reproducible science. The key identifiers and structural properties of this compound are summarized below.

Structure and Nomenclature

The compound's formal IUPAC name is (2-chloro-3-fluoro-4-pyridinyl)boronic acid.[7] This nomenclature precisely describes the connectivity: a boronic acid [-B(OH)₂] group at the 4-position of a pyridine ring, which is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.

Figure 1. 2D Chemical Structure. Source: PubChem CID 3302310.[7]

Table 1: Compound Identification and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | (2-chloro-3-fluoro-4-pyridinyl)boronic acid | [7] |

| CAS Number | 937595-71-6 | [7][8][9][10] |

| Molecular Formula | C₅H₄BClFNO₂ | [7][8][9] |

| Molecular Weight | 175.35 g/mol | [7][9] |

| Physical Form | White to off-white crystalline solid | [11] |

Part 2: Synthesis Strategies for Functionalized Pyridylboronic Acids

The synthesis of highly substituted pyridylboronic acids like this compound typically relies on established organometallic methodologies. While multiple routes exist, one of the most common and robust approaches is the halogen-metal exchange of a suitably functionalized halopyridine followed by quenching with a borate ester.

The causality behind this choice is rooted in efficiency and regioselectivity. Starting from a polysubstituted pyridine (e.g., 2-chloro-3-fluoro-4-iodopyridine), a strong organolithium base such as n-butyllithium at low temperatures (e.g., -78 °C) can selectively perform a lithium-halogen exchange at the most labile position (typically C-I or C-Br over C-Cl). This generates a highly nucleophilic pyridyl-lithium intermediate, which is then trapped by an electrophilic boron source, most commonly triisopropyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid. The low temperature is critical to prevent unwanted side reactions and decomposition of the thermally sensitive organolithium intermediates.

A generalized workflow for this synthetic approach is illustrated below.

Part 3: The Suzuki-Miyaura Coupling: A Cornerstone Application

The paramount application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][12] This reaction is a workhorse in drug discovery for its remarkable functional group tolerance, mild reaction conditions, and ability to efficiently forge C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceutical agents.[5][12]

Mechanistic Insights & The Role of Substituents

The choice of this specific reagent is often deliberate and strategic. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the inherent π-electron deficiency of the pyridine ring, modulates the electronic properties of the boronic acid. A key insight from field experience is that the 2-chloro substituent can reduce the Lewis basicity of the pyridine nitrogen.[3][13] This is advantageous because it minimizes the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, a common failure mode when working with simpler pyridylboronic acids.[3][13] This feature leads to more robust and reproducible coupling outcomes.

The catalytic cycle, shown below, is a self-validating system involving three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners are expelled from the palladium complex as the final coupled product, regenerating the Pd(0) catalyst to re-enter the cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating methodology for the coupling of an aryl bromide with this compound. It includes built-in checks for ensuring an inert atmosphere, which is critical for catalyst stability.

Materials:

-

Aryl Bromide (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME/water mixture)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

-

Reagent Addition: To the cooled flask, add the aryl bromide, this compound, base, and palladium catalyst under a positive pressure of inert gas. The order of addition of solids is generally not critical.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.

-

Degassing (Critical Step): Subject the resulting slurry to three cycles of "freeze-pump-thaw" or, alternatively, bubble the inert gas through the solution for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench by adding water and dilute with an organic solvent like ethyl acetate.

-

Separate the organic layer. Wash sequentially with water and then brine to remove inorganic salts.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

-

Part 4: Stability, Handling, and Safety

While boronic acids are more stable than many other organometallic reagents, proper handling is paramount for both safety and experimental success.[11]

Stability Considerations

Boronic acids can be susceptible to protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions.[11] They also have a tendency to form cyclic anhydrides (boroxines) upon standing, particularly if exposed to dehydrating conditions. While this is often a reversible process, using the boronic ester form (e.g., the pinacol ester) can enhance stability for long-term storage or under challenging reaction conditions.[14][15]

Safety and Personal Protective Equipment (PPE)

This compound is an irritant. Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source |

| H315 | Causes skin irritation | [10] |

| H319 | Causes serious eye irritation | [10] |

| H335 | May cause respiratory irritation | [10] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [10] |

Mandatory PPE:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Work should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is more than a simple catalog chemical; it is a sophisticated building block designed for high-stakes applications in pharmaceutical and materials science. Its carefully balanced electronic properties, particularly the mitigation of catalyst inhibition via the 2-chloro substituent, provide a distinct advantage in complex syntheses. By understanding its structural nuances, synthetic origins, and the mechanistic basis of its reactivity in the Suzuki-Miyaura coupling, researchers can confidently and effectively deploy this reagent to accelerate the discovery and development of novel chemical entities.

References

- 2a biotech. (n.d.). This compound. Retrieved from 2a biotech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7MlYzKy8WIBNKLtrzSDaCOlmRhpts_UdLLLJjLwBNgH_dx9H0T7-qmbbLFpK8HCSY1lhBXwW5T70e-FdEDIodFNSmqcmBmQaReWv4di28RJbRpyFXoRnhGriYMMbxue6v4Pl3KVCqST1YSqvNUWgy5x4O3w==]

- Pharmaffiliates. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from Pharmaffiliates website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3p0Y09rzZIN0VdGJXe9I-Ms8ephNlCvk09F0ThbcQqcud5lMALupsnhoYzJ0y2SlYf8Bo4r38F-kGOPpspPZhhlXzRea8Re7ihSKnLMIOG8-BdAwPiOJ0PK9n3USiDggJ_qyROfA0Co58BiStq7RAkvitGT6i69cV1XQzE-OaddVWW9bqEluITGThU3BTSNab7NF3gB0QIMKYyyUk2g9ml6F7aIKRlqTnaB1ypXy55ob]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlaDGPldMLbkUIiG-GfYM8_TlS2XmcCsA0SSkmdEruA_PJMJijciOM__O4YlJx2pBIpBmuO43q91_GqqWmigK9dFquv1WOkJCJ35rxcVdhJxOb0Qsn8uiCuyLXXJis5_Wv78d1WQZ-DQizS_fKFoqNKDxIiBlxlxD-Nro1eZW9D8DozOvzgC2-hns6ZoA=]

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTbFnqQ6l-uX-s0SzDWEeX93VHXBMZHoRb3c8Hjl3S2VS6kfc7gGNs91Beau1QTJWGB1SXuhn46FgePrCB-2lre_JmvsINKWv_yPUlOZNCC6kuCYpvdvFB1OGFlEfx-ehFRAP1mTNutpjaxr-Penh2RharnNTHuAcFbCRgUfm3kHJJ_VYCvQ==]

- Apollo Scientific. (n.d.). This compound. Retrieved from Apollo Scientific website. [https://vertexaisearch.cloud.google.

- Shaoxing Zhonglei New Material Co., Ltd. (n.d.). This compound. Retrieved from Shaoxing Zhonglei New Material Co., Ltd. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVay5X1DJw_epmupmF0Ek9GiBKUho6f1h_fhRMqQZdqQR7catnzOV0Z6EiBcCuUmWVX52chPs3yIyqK5MVD39Dxy1oigqE-bf-Ixo4qjppvwiyzQqP5Ls2kncFUN96y9-YarzQswjEyAYL]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Merck website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAPi_RIMhdVAppmYfwlcMjxau6LB010jPSgbdxvJyaYKSagCFUPNzagoy74Ypt3JuJcDmGidBxBhrdnWq7VfAdyL1O70C-gWq4UjGK2N-4rmcq_ufe3olLJwm1cIEKmsiBD1Fp2CyI89UjlAOB4F0vfsHf4m1mByiHhOtCY_HAuGB_jQO2PjfyWOYanOujRbJTxv9t6s_PguK19A==]

- Pye, R. J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyaBkMdlSKYqIhA2UXhlFLaDWrKtkrFR9qMlgaLYkCjIQvDPPZsnYtk6Y1NUgQBzCAVANTGBqSb5Lv-7W2SmwMg0LInnI1ko5rA1aBZ2TNSCqp6NfmtCVgZg3scSovta7PiubiDFfLzUG0Mqs=]

- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [https://vertexaisearch.cloud.google.

- ACS Spring 2023. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfOabxyWuTWa9BxKcRtn9J20ro3Z0Agm6Nz3kjczyoPmrm-Y_C2f4G6zZ55pVPy8Wpt-X7qeD1GNvUdfvEAVvACgBtox4AQUL782a37L-qdJWcvz15rBQIP8vJMosIxugf8TPb3IkyXO00GjVyI3_ljD4ekvsROc0kV7gskeOYk0EWpAa12zf7mwqyOfJY2KSCB2uLnM5bONsvFcqYYdErhXwDMPhlBFgpLuC6zF0=]

- ResearchGate. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMauCTARxvbs1u-e-HfdnUFymPCIHDtBrhfvtO2kab9oGQOrqPVE-OgRnS2wOhukYfBOWkN8nnpgiX_rTqQFQ-dk9RRBwqC3FkvF31CXKwrLjf6DbIUWTFp2NjIZieysMnpjq0Rp3dwu2JUrq2BNqTl37Ra_ivThC3WQlYm7HwkBBe8gdNBAjptOVut64H6inz9sHlBOvNd_vcuHHK836xzj9tvDeSVyWMBxk=]